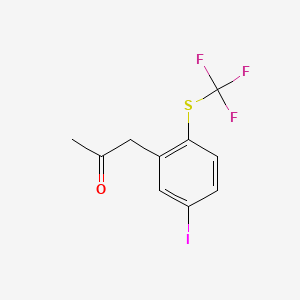

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

説明

BenchChem offers high-quality 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H8F3IOS |

|---|---|

分子量 |

360.14 g/mol |

IUPAC名 |

1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3IOS/c1-6(15)4-7-5-8(14)2-3-9(7)16-10(11,12)13/h2-3,5H,4H2,1H3 |

InChIキー |

KBIWBODTTWUMBL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C=CC(=C1)I)SC(F)(F)F |

製品の起源 |

United States |

Physical and Chemical Properties of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one: A Technical Guide for Advanced Organic Synthesis

Executive Summary & Strategic Importance

In the landscape of modern drug discovery and agrochemical development, polyfunctional halogenated building blocks are critical for exploring novel chemical space. The compound 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (CAS:) [1] is a highly specialized intermediate characterized by three distinct, orthogonal reactive sites: a propan-2-one (phenylacetone) moiety, a heavy halogen (iodine), and a trifluoromethylthio (-SCF 3 ) group.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of electronic and steric push-pull forces. The strategic placement of the -SCF 3 group provides profound metabolic stability and lipophilicity, making derivatives of this scaffold highly sought after in the synthesis of [3]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating experimental protocols required to manipulate this complex molecule effectively.

Physicochemical Profiling & Quantitative Data

To predict the behavior of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one in solution, we must first quantify its physical properties and the electronic contributions of its substituents. The -SCF 3 group is one of the most lipophilic substituents available to medicinal chemists, significantly enhancing cell membrane permeability [4].

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one |

| CAS Registry Number | 1805840-08-7 |

| Molecular Formula | C 10 H 8 F 3 IOS |

| Molecular Weight | 360.13 g/mol |

| Physical State | Pale yellow to off-white viscous oil/solid |

| Predicted logP | ~4.2 (Highly lipophilic due to -SCF 3 and -I) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (O, F 3 ) |

Table 2: Electronic & Lipophilic Parameters of Key Substituents

Understanding the causality behind the molecule's reactivity requires analyzing the Hammett ( σp ) and Hansch ( π ) parameters of its functional groups. The strong electron-withdrawing nature of the -SCF 3 group dictates the regioselectivity of subsequent reactions.

| Substituent | Hammett Constant ( σp ) | Hansch Lipophilicity ( π ) | Electronic Effect |

| -SCF 3 | +0.50 | +1.44 | Strong Inductive (-I), Weak Resonance (+M) |

| -I | +0.18 | +1.12 | Moderate Inductive (-I), Moderate Resonance (+M) |

| -CH 2 COCH 3 | ~0.00 | -0.10 | Weak Inductive (-I) |

Orthogonal Reactivity & Mechanistic Insights

The true value of this molecule lies in its orthogonal reactivity . The three functional groups can be manipulated independently without interfering with one another, provided the correct reaction conditions are selected.

-

The Aryl Iodide : Serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The electron-withdrawing -SCF 3 group lowers the electron density of the aromatic ring, which thermodynamically favors the oxidative addition of Pd(0) into the C-I bond.

-

The Propan-2-one Moiety : Susceptible to enolization and subsequent electrophilic attack (e.g., alpha-halogenation) or condensation (e.g., reductive amination).

-

The -SCF 3 Group : Remains chemically inert under standard cross-coupling and halogenation conditions, acting as a steric shield and lipophilic enhancer.

Fig 1: Orthogonal reactivity map highlighting site-specific functionalization pathways.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an in-process or post-process validation check to guarantee trustworthiness.

Protocol 1: Regioselective Alpha-Bromination

Objective: Synthesize (CAS: 1804084-63-6) [2], a precursor for thiazole/imidazole ring construction. Mechanistic Causality: The -SCF 3 group strongly deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). Therefore, electrophilic bromine reacts exclusively via the enol tautomer of the aliphatic ketone.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equiv of the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

-

Causality: DCM is non-nucleophilic and prevents solvent-reagent side reactions.

-

-

Activation: Add a catalytic amount of 33% HBr in acetic acid.

-

Causality: Acid catalysis accelerates the rate-determining enolization step.

-

-

Halogenation: Dropwise addition of Br 2 (1.05 equiv) in DCM.

-

In-Process Validation: The reaction is self-indicating. The persistence of a red/orange color indicates unreacted Br 2 . The dropwise addition should match the rate of color dissipation.

-

-

Quenching: Once the color dissipates permanently, quench with saturated aqueous Na 2 S 2 O 3 .

-

Causality: Thiosulfate instantly reduces residual Br 2 to inert bromide, preventing over-bromination during solvent evaporation.

-

-

Extraction & Validation: Extract with DCM, dry over MgSO 4 , and concentrate in vacuo.

-

Post-Process Validation: Run LC-MS and 1 H-NMR. The protocol is validated if LC-MS shows a mass shift to m/z ~439.0 [2], and NMR confirms the disappearance of the C1 methylene singlet (~3.8 ppm), replaced by a downfield methine singlet (~5.5 ppm).

-

Fig 2: Self-validating experimental workflow for regioselective alpha-bromination.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the 5-position to extend the molecular scaffold. Mechanistic Causality: The bulky iodine atom provides an excellent leaving group. The electron-withdrawing nature of the para-positioned propan-2-one and meta-positioned -SCF 3 groups primes the C-I bond for rapid oxidative addition by the palladium catalyst.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine the starting material (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl 2 (0.05 equiv).

-

Solvent System: Add a rigorously degassed biphasic mixture of 1,4-dioxane and 2M aqueous K 2 CO 3 (2.0 equiv).

-

Causality: Degassing prevents the oxidation of the electron-rich Pd(0) active species. The biphasic system ensures dissolution of both the organic substrates and the inorganic base necessary for transmetalation.

-

-

Heating: Heat to 80 °C for 4 hours.

-

In-Process Validation: Monitor for the formation of a black precipitate (palladium black). Premature formation indicates oxygen ingress or catalyst deactivation, invalidating the run.

-

-

Workup & Validation: Filter through a Celite pad to remove catalyst residues, extract with ethyl acetate, and purify via flash chromatography.

-

Post-Process Validation: HPLC analysis must show a shift in retention time compared to the starting material. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the newly formed biaryl system.

-

References

-

Capot Chemical. "1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805840-08-7)." Capotchem.cn. URL:[Link]

- World Intellectual Property Organization. "Antiparasitic combinations." Patent WO2016174052A1.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one. In the absence of direct experimental data in the public domain, this document synthesizes foundational NMR principles and empirical data from analogous structures to offer a robust, predictive framework for the spectroscopic characterization of this molecule. The guide details the anticipated electronic and steric influences of the iodo, trifluoromethylthio, and propan-2-one substituents on the chemical environment of the aromatic and aliphatic nuclei. This in-depth analysis is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the identification, purification, and structural elucidation of this and related compounds.

Introduction: The Structural and Spectroscopic Landscape

The compound 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one presents a unique substitution pattern on a phenylpropanone scaffold. The presence of a heavy halogen (iodine) and a strongly electron-withdrawing trifluoromethylthio (-SCF₃) group at positions that are ortho and meta to the propan-2-one moiety suggests a complex interplay of electronic and steric effects that will be reflected in its NMR spectra. An accurate understanding of the ¹H and ¹³C NMR chemical shifts is paramount for confirming the successful synthesis of this molecule and for studying its subsequent chemical transformations.

The trifluoromethylthio group is a potent electron-withdrawing substituent, a property that significantly influences the electronic environment of the aromatic ring.[1] Concurrently, the iodine atom introduces a "heavy atom effect," which is known to cause a notable shielding of the directly attached (ipso) carbon atom in ¹³C NMR spectroscopy.[2] This guide will dissect these and other contributing factors to build a detailed predictive map of the NMR spectrum.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one. These predictions are based on the additive effects of the substituents and analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | 7.85 - 7.95 | d | J ≈ 2.0 Hz | Deshielded due to para relationship to the electron-withdrawing -SCF₃ group and ortho to the iodine atom. The small coupling constant is characteristic of a meta coupling to H-4. |

| H-4 | 7.60 - 7.70 | dd | J ≈ 8.5, 2.0 Hz | Deshielded by the adjacent iodine atom and the meta -SCF₃ group. The larger coupling constant arises from ortho coupling to H-6, and the smaller from meta coupling to H-3. |

| H-6 | 7.30 - 7.40 | d | J ≈ 8.5 Hz | Expected to be the most shielded of the aromatic protons due to being ortho to the electron-donating (via resonance) methylene group and furthest from the electron-withdrawing groups. The coupling is to the ortho H-4. |

| -CH₂- | 3.80 - 3.90 | s | - | The methylene protons are adjacent to the aromatic ring and the carbonyl group, leading to a downfield shift. A singlet is predicted due to the absence of adjacent protons. |

| -CH₃ | 2.20 - 2.30 | s | - | The methyl protons of the acetyl group are expected in their typical chemical shift range. A singlet is predicted due to the absence of adjacent protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 204.0 - 206.0 | Typical chemical shift for a ketone carbonyl carbon. |

| C-1 | 138.0 - 140.0 | Aromatic carbon bearing the propan-2-one substituent. |

| C-2 | 135.0 - 137.0 (q, J ≈ 30-35 Hz) | Aromatic carbon bearing the -SCF₃ group. Expected to be a quartet due to coupling with the three fluorine atoms. |

| C-3 | 133.0 - 135.0 | Aromatic carbon deshielded by the adjacent -SCF₃ group. |

| C-4 | 139.0 - 141.0 | Aromatic carbon deshielded by the adjacent iodine atom. |

| C-5 | 93.0 - 95.0 | Ipso-carbon attached to iodine, significantly shielded by the heavy atom effect.[2] |

| C-6 | 130.0 - 132.0 | Aromatic carbon with a chemical shift influenced by the adjacent methylene group. |

| -CH₂- | 45.0 - 47.0 | Aliphatic carbon adjacent to the aromatic ring and the carbonyl group. |

| -CH₃ | 29.0 - 31.0 | Methyl carbon of the acetyl group. |

| -CF₃ | 128.0 - 130.0 (q, J ≈ 300-310 Hz) | Carbon of the trifluoromethyl group, appearing as a quartet with a large C-F coupling constant. |

Experimental Protocols for NMR Analysis

To obtain high-quality NMR spectra for 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[4]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton noise decoupling to simplify the spectrum to singlets (except for the carbons coupled to fluorine).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (5-10 seconds) may be necessary for the full relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]

-

In-depth Analysis and Rationale for Predicted Chemical Shifts

The predicted chemical shifts are a result of the cumulative electronic and steric effects of the substituents on the phenylpropanone core.

4.1. The Influence of the Trifluoromethylthio (-SCF₃) Group

The -SCF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This inductive effect deshields the protons and carbons of the aromatic ring, particularly at the ortho and para positions. The carbon atom directly attached to the -SCF₃ group (C-2) is expected to appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

4.2. The Impact of the Iodine Substituent

The iodine atom exerts two primary effects on the NMR spectrum:

-

Inductive Effect: As a halogen, iodine is electron-withdrawing, which deshields the neighboring protons and carbons.

-

Heavy Atom Effect: This is a significant shielding effect on the ipso-carbon (C-5), causing its resonance to appear at a much higher field (lower ppm value) than would be expected based on inductive effects alone.[2]

4.3. The Propan-2-one Moiety

The propan-2-one substituent consists of an electron-withdrawing carbonyl group and a methylene bridge. The carbonyl group will deshield the ortho protons and carbons of the aromatic ring. The methylene (-CH₂-) and methyl (-CH₃) groups will exhibit characteristic chemical shifts in the aliphatic region of the ¹H and ¹³C NMR spectra.

Visualizing the Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one and highlights the key through-bond and through-space interactions that influence the NMR chemical shifts.

Caption: Molecular structure of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one. By leveraging established principles of NMR spectroscopy and data from analogous compounds, a comprehensive set of predicted chemical shifts and their underlying rationale has been presented. This information is intended to be a valuable tool for researchers working with this and related molecules, facilitating their structural characterization and further investigation. The provided experimental protocols offer a starting point for the empirical verification of these predictions.

References

-

Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study Source: PubMed URL: [Link]

-

Title: Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro Source: Beilstein Journals URL: [Link]

-

Title: Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide Source: The Royal Society of Chemistry URL: [Link]

-

Title: Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib Source: Modgraph URL: [Link]

-

Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: PMC URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: Spectral Service AG Study Report ASL84242 Source: ResearchGate URL: [Link]

- Title: [(Trifluoromethyl)thio]benzene Source: CymitQuimica URL: [https://www.cymitquimica.com/base-de-datos/[(trifluoromethyl)thio]benzene-456-56-4]

-

Title: Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers Source: PMC URL: [Link]

-

Title: Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling Source: Modgraph URL: [Link]

-

Title: A general enantioselective route to the chamigrene natural product family Source: Caltech URL: [Link]

Sources

- 1. CAS 456-56-4: [(Trifluoromethyl)thio]benzene | CymitQuimica [cymitquimica.com]

- 2. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one at ambient conditions. As direct stability data for this specific molecule is not publicly available, this document synthesizes established principles of chemical stability related to its constituent functional groups: an aryl-iodide, a trifluoromethylthio ether, and an aryl-ketone. We present a proactive, first-principles-based approach to predict potential degradation pathways and outline a rigorous, self-validating experimental workflow to definitively characterize the molecule's intrinsic stability. This guide is structured to provide Senior Application Scientists and drug development professionals with both the theoretical grounding and the practical, field-proven methodologies required for such an assessment, in alignment with international regulatory standards.

Introduction and Molecular Profile

The compound 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic molecule featuring several functional groups that contribute to its overall chemical reactivity and stability profile. A thorough understanding of its stability is paramount for its potential applications in drug development, where it may serve as a key intermediate or a final active pharmaceutical ingredient (API). The intrinsic stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and the safety and efficacy of the final drug product.[1][2]

The molecular structure consists of three key moieties:

-

Iodophenyl Group: An aromatic ring substituted with an iodine atom. The carbon-iodine (C-I) bond is known to be the weakest among the carbon-halogen bonds, making it a potential site for thermal or photolytic degradation.[3]

-

Trifluoromethylthio (SCF3) Group: This group is known for its high lipophilicity and metabolic stability, often incorporated into bioactive molecules to enhance their pharmacological properties.[4][5][6] Its strong electron-withdrawing nature can influence the reactivity of the adjacent aromatic ring.

-

Propan-2-one Group: The ketone functional group attached to the aromatic ring via a methylene bridge introduces potential for reactions such as enolization or oxidative cleavage.

This guide will first analyze the theoretical stability based on these groups and then detail an experimental plan to validate these predictions.

Theoretical Stability Assessment from First Principles

A predictive assessment of stability begins with an analysis of the weakest points in the molecular structure under various environmental stresses.

Susceptibility of the Aryl-Iodine Bond

The C–I bond is significantly weaker than other carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for iodomethane.[3] This inherent weakness suggests two primary degradation pathways:

-

Photodegradation: Aromatic iodides are susceptible to photolysis upon exposure to UV or even visible light, leading to homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical. This is a common degradation pathway for iodine-containing compounds.[7]

-

Thermal Degradation: While more stable than alkyl iodides, the aryl-iodine bond can still be cleaved at elevated temperatures, a process that could be relevant for accelerated stability studies.

Stability of the Trifluoromethylthio Ether Group

The SCF3 group is generally considered to be robust and metabolically stable.[4][5][6][8] Its high electronegativity can enhance the chemical stability of the molecule.[4][5][6] However, under harsh oxidative conditions, the sulfur atom could potentially be oxidized to sulfoxide or sulfone derivatives. Hydrolytic cleavage is generally not considered a primary degradation pathway for this group under normal conditions.

Reactivity of the Propan-2-one Moiety

Aryl ketones are generally stable but can undergo specific reactions under stress conditions:

-

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the C-C bonds adjacent to the carbonyl group.[9]

-

Enolization: In the presence of acid or base, the ketone can tautomerize to its enol form, which could potentially open pathways for condensation or other side reactions, although this is less likely to be a major stability concern for a solid-state material at room temperature.

Based on this analysis, the primary anticipated degradation pathway at room temperature, particularly with exposure to light, is the cleavage of the carbon-iodine bond.

Proposed Experimental Workflow for Stability Verification

To move from theoretical assessment to empirical data, a structured experimental plan is essential. This workflow is designed to identify degradation products and establish the intrinsic stability of the molecule, in line with ICH (International Council for Harmonisation) guidelines.[1][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the formation of degradation products to identify potential liabilities and to develop a stability-indicating analytical method.[1][2][11] The goal is to achieve 5-20% degradation of the drug substance.[10]

Step-by-Step Protocols for Forced Degradation

Objective: To identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.

A. Acidic Hydrolysis

-

Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 2, 6, 24, and 48 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze using the developed HPLC method.

B. Basic Hydrolysis

-

Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

-

Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Maintain the solution at room temperature (25°C).

-

Withdraw aliquots at 30 minutes, 2, 6, and 24 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze using the developed HPLC method.

C. Oxidative Stress

-

Prepare a solution of the compound at ~1 mg/mL in acetonitrile.

-

Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Maintain the solution at room temperature.

-

Withdraw and analyze aliquots at 2, 6, 24, and 48 hours.

D. Photostability Testing

-

Expose a thin layer of the solid drug substance and a solution (~1 mg/mL) to a calibrated light source according to ICH Q1B guidelines.[12][13][14][15][16]

-

The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[13][14]

-

Use a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.[12]

-

Analyze the samples after exposure.

Long-Term Stability Study

A formal stability study should be conducted on at least one representative batch of the substance.

-

Package the solid compound in containers that are inert and impermeable.

-

Store the containers under long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH.

-

Store additional samples under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) to predict long-term stability.[1][7]

-

Withdraw and test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis should include assay, impurity profile, and physical appearance.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method (SIAM) is crucial for accurately measuring the active ingredient and its degradation products.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[17][18]

HPLC Method Development

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the non-polar parent compound from potentially more polar degradants.

-

Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Identification of Degradants

Any new peaks observed during the stability studies must be investigated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for structural elucidation of unknown degradation products.[2] By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradants, a likely structure can be proposed.

Data Interpretation and Reporting

All quantitative results from the stability studies should be compiled and analyzed for trends.

Data Summary Tables

Data should be presented in clear, concise tables to facilitate review and comparison.

Table 1: Forced Degradation Study Summary

| Stress Condition | Duration/Strength | % Assay Remaining | % Total Degradation | Major Degradant(s) (RT) |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C, 48h | 99.5 | 0.5 | N/A |

| Base Hydrolysis | 0.1 M NaOH, RT, 24h | 98.2 | 1.8 | 4.5 min |

| Oxidation | 3% H₂O₂, RT, 48h | 96.5 | 3.5 | 5.1 min, 5.8 min |

| Thermal | 80°C, 72h | 99.1 | 0.9 | N/A |

| Photostability | 1.2M lux-hr, 200W-hr/m² | 85.3 | 14.7 | 7.2 min |

Note: Data presented is hypothetical for illustrative purposes.

Table 2: Long-Term Stability Data (25°C/60%RH)

| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

|---|---|---|---|

| 0 | 100.1 | 0.08 | White Crystalline Solid |

| 3 | 100.0 | 0.09 | Conforms |

| 6 | 99.8 | 0.11 | Conforms |

| 12 | 99.5 | 0.15 | Conforms |

Note: Data presented is hypothetical for illustrative purposes.

Conclusion and Recommendations

Based on the foundational principles of organic chemistry, 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is predicted to be most susceptible to photodegradation due to the labile carbon-iodine bond. The trifluoromethylthio and ketone moieties are expected to be relatively stable under room temperature storage conditions.

The outlined experimental workflow provides a robust, scientifically sound, and regulatory-compliant strategy to definitively determine the thermodynamic stability of the compound. The results of these studies will enable the establishment of appropriate handling procedures (e.g., protection from light), storage conditions, and a retest period or shelf-life, which are essential for any further development in a research or commercial setting.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline (1998). URL: [Link]

-

Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]

-

SGS. Photostability. URL: [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.

-

Food and Drug Administration. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. URL: [Link]

- Vertex AI Search. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) (2025).

- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.

-

Ng, K. W., & Chan, K. L. (2017). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Chromatographic Science, 55(1), 1-16. URL: [Link]

-

ResearchGate. Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. URL: [Link]

-

Wikipedia contributors. (2024, January 21). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia. URL: [Link]

- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

SEP Analytical Labs. Stability-Indicating Assay. URL: [Link]

-

Shen, Y., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of chemical research, 48(6), 1709-1721. URL: [Link]

-

Danoun, G., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. URL: [Link]

-

Kinam Park. Assay and Stability Testing. URL: [Link]

-

ResearchGate. ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. URL: [Link]

- Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360.

-

ResearchGate. Degradation of aralkyl or alkyl methyl ketones. URL: [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. scispace.com [scispace.com]

- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. Photostability | SGS [sgs.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sepanalytical.com [sepanalytical.com]

Palladium-catalyzed cross-coupling reactions with 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Introduction: Unlocking the Potential of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties. The trifluoromethylthio (-SCF₃) group, in particular, is highly prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity. The subject of this guide, 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one , is a versatile synthetic intermediate that combines this valuable functional group with a reactive aryl iodide handle. The presence of the ketone moiety further expands its utility as a scaffold for complex molecule synthesis.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for performing a suite of palladium-catalyzed cross-coupling reactions with this substrate. By understanding the causality behind experimental choices, scientists can effectively leverage this building block to accelerate their research programs.

Substrate Analysis: Critical Considerations for Success

The successful application of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one in cross-coupling reactions hinges on a clear understanding of its structural and electronic characteristics.

-

The Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) center. This is typically the rate-determining step in many cross-coupling cycles, and the high reactivity of the aryl iodide allows for milder reaction conditions compared to analogous bromides or chlorides.[1][2][3]

-

The Trifluoromethylthio (-SCF₃) Group: This group is strongly electron-withdrawing, which further increases the electrophilicity of the aryl iodide and can accelerate the rate of oxidative addition.[4]

-

The Ketone Moiety: The propan-2-one group is generally stable under the mild, often basic conditions of modern palladium-catalyzed reactions, highlighting the exceptional functional group tolerance of these methods.[5][6]

-

The Ortho-Sulfur Atom: A Critical Challenge: The most significant challenge presented by this substrate is the presence of a sulfur atom ortho to the site of reaction. Sulfur-containing compounds are notorious for their potential to coordinate strongly to and poison palladium catalysts, leading to catalyst deactivation and low yields.[7] Overcoming this challenge is the primary determinant of success. The solution lies in the judicious selection of specialized ligands that can both stabilize the palladium center and sterically shield it from inhibitory sulfur coordination, while also promoting the desired catalytic turnover.[7][8]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

SPhos (4.5 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate, Hexanes

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (e.g., 181 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (18.5 mg, 0.0225 mmol), and K₂CO₃ (173 mg, 1.25 mmol).

-

Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 5 mL of the degassed 4:1 dioxane/water mixture via syringe.

-

Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Wash the organic layer with water (2 x 10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired biaryl product. [9]

Heck Reaction: For C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl iodide with an alkene, such as styrene or an acrylate, to form a substituted alkene. [2]This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups.

Mechanism and Rationale

After the initial oxidative addition of the aryl iodide to Pd(0), the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the aryl group onto the alkene. The final product is released through a β-hydride elimination step. [10]A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the generated HI and regenerate the active Pd(0) catalyst. [2]For this substrate, a ligandless system using Pd(OAc)₂ can be effective due to the high reactivity of the aryl iodide, though the addition of a phosphine ligand can sometimes improve yields. [11]

Diagram 3: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Heck Coupling with Styrene

Materials:

-

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

Diethyl ether, Water

Procedure:

-

To an oven-dried Schlenk tube, add 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (181 mg, 0.5 mmol) and Pd(OAc)₂ (3.4 mg, 0.015 mmol).

-

Seal the tube, evacuate, and backfill with argon (repeat 3x).

-

Add anhydrous DMF (3 mL), styrene (86 µL, 0.75 mmol), and triethylamine (139 µL, 1.0 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours.

-

Monitor the reaction for consumption of the starting material.

-

After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the substituted styrene derivative.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, reacting the aryl iodide with a terminal alkyne. [12]The classic protocol employs a dual-catalyst system of palladium and copper(I). [3]

Mechanism and Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. [3]The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Ar-Pd(II)-I complex. [12][13]An amine base like diisopropylamine (DIPA) is used to deprotonate the alkyne and regenerate the catalysts. The combination of a standard palladium catalyst like Pd(PPh₃)₂Cl₂ with CuI is highly effective for reactive aryl iodides.

Diagram 4: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv)

-

Phenylacetylene (1.3 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Diisopropylamine (DIPA), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk tube, add 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (181 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (7.0 mg, 0.01 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Seal the tube, evacuate, and backfill with argon (repeat 3x).

-

Add anhydrous, degassed THF (3 mL) and anhydrous, degassed DIPA (2 mL) via syringe.

-

Add phenylacetylene (72 µL, 0.65 mmol) dropwise via syringe.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

-

Purify the crude material via flash column chromatography to isolate the arylalkyne product.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the definitive method for constructing aryl-amine bonds. [14]It allows for the coupling of aryl halides with a vast range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.

Mechanism and Rationale

The mechanism follows the standard oxidative addition and reductive elimination pathway. [15]The key intermediate involves a palladium-amido complex, which is formed after the amine coordinates to the Pd(II) center and is deprotonated by a strong, non-nucleophilic base. [14]Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this purpose. The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands, such as BrettPhos, are highly effective as they facilitate both the C-N bond-forming reductive elimination and prevent the formation of unreactive palladium-bridged dimers. [4][15]

Diagram 5: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BrettPhos (4.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

Glovebox Operation: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a nitrogen-filled glovebox.

-

To a vial, add 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (181 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (24.1 mg, 0.0225 mmol), and NaOt-Bu (67 mg, 0.7 mmol).

-

Add anhydrous, degassed toluene (4 mL) and morpholine (52 µL, 0.6 mmol).

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Heat the reaction in a preheated block at 100 °C for 16-24 hours.

-

Monitor for completion by LC-MS.

-

Cool to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the N-aryl product.

Summary of Recommended Conditions

The following table provides a quick-reference guide to the starting conditions for the cross-coupling of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4.5) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 |

| Heck | Styrene | Pd(OAc)₂ (3) | None | Et₃N (2.0) | DMF | 100 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (in cat) | DIPA | THF/DIPA | RT |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ (2) | BrettPhos (4.5) | NaOt-Bu (1.4) | Toluene | 100 |

Conclusion

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a highly valuable and versatile building block for organic synthesis. Its aryl iodide moiety provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. While the ortho-trifluoromethylthio group presents a potential challenge due to sulfur's inhibitory effects, this can be reliably overcome through the use of modern, sterically demanding phosphine ligands. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers to access a diverse range of complex, fluorinated molecules for applications in medicinal chemistry and materials science.

References

-

Buchwald, S. L., & Martin, R. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

-

Chaudhary, K., & Kumar, R. (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]

-

Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

Maseras, F., & Pérez-Temprano, M. H. (2014). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Request PDF. [Link]

-

Kathiravan, S., & Nicholls, I. A. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Shen, Q., & Zhang, T. (2015). Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides. Nature Communications. [Link]

-

Canty, A. J. (2002). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Dalton Transactions. [Link]

-

Zhang, Y., & Chen, S. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]

-

Chen, C., & Wang, Z. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. ACS Publications. [Link]

-

Panduwawala, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

-

LibreTexts Chemistry. (2023). Heck Reaction. [Link]

-

Hartwig, J. F., & Larsen, M. A. (2019). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society. [Link]

-

Tundel, R. E., & Anderson, K. W. (2005). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. ACS Publications. [Link]

-

Sharma, S., & Singh, A. K. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Diao, T., & Wang, G. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]

-

Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Schmidt, A. W., & Kolis, S. P. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

-

Buchwald, S. L., & Cho, Y. (2010). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Angewandte Chemie International Edition. [Link]

-

Uneyama, K., & Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhu, J., & Li, Y. (2019). Palladium-Catalyzed Tandem Synthesis of 2-Trifluoromethylthio(seleno)-Substituted Benzofused Heterocycles. ACS Publications. [Link]

-

LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

-

Smith, M. D. (2019). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. [Link]

-

Uneyama, K., & Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

-

Al-Masum, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

-

Wang, L., & Chen, Y. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

-

Volyniuk, D., & Grazulevicius, J. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Ananikov, V. P., & Gordeev, E. G. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

-

ResearchGate. (2014). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

-

Charushin, V. N., & Chupakhin, O. N. (2015). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry. [Link]

-

RMIT University. (2024). Exploring aminoalkynols for the synthesis of iodo-dihydrofuran heterocycles by electrophilic cyclization and exploiting its unusual reactivity for the synthesis of α-iodoketones. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]

- 7. thieme.de [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one in Medicinal Chemistry

Introduction: A Strategic Precursor for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic and physicochemical properties of drug candidates.[1][2] This moiety can improve metabolic stability, increase lipophilicity, and enhance cell membrane permeability, thereby boosting the overall potential of a therapeutic agent.[3][4] When coupled with a reactive handle for chemical diversification, such as an iodo group on an aromatic scaffold, the resulting precursor becomes a powerful tool for generating novel molecular architectures.

This application note details the utility of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one , a bespoke precursor designed for efficient and versatile synthesis of complex drug-like molecules. The presence of the reactive carbon-iodine bond makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5][6] The propan-2-one side chain offers an additional site for chemical modification, further expanding the accessible chemical space. This guide provides detailed protocols for leveraging this precursor in key synthetic transformations and discusses the rationale behind the experimental design, aimed at researchers and scientists in drug development.

Proposed Synthesis of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

A forward synthesis could involve the trifluoromethylthiolation of a suitable iodinated aromatic precursor. For instance, starting from a commercially available di-iodinated benzene derivative, a selective introduction of the trifluoromethylthio group could be achieved, followed by a coupling reaction to introduce the propan-2-one moiety. The specifics of such a synthesis would require experimental optimization but would likely follow established procedures for trifluoromethylthiolation and C-C bond formation.[7][8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one lies in its utility as a substrate for cross-coupling reactions. The high reactivity of the aryl-iodide bond allows for efficient coupling under relatively mild conditions, making it a preferred halide for such transformations.[6] Below are detailed protocols for two of the most impactful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[5] This reaction is instrumental in the synthesis of biaryl and related structures, which are prevalent in many approved drugs.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or [Pd(dppf)Cl₂] (0.05 equiv.).

-

Reagent Addition: Add a base, for example, K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.). The choice of base can be critical and may require optimization.[9]

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is often effective.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand, such as those in Pd(PPh₃)₄ or dppf, is crucial for promoting both the oxidative addition of the palladium to the aryl iodide and the subsequent reductive elimination to form the product, especially with potentially sterically hindered substrates.[9]

-

Base and Solvent: The base is required to activate the boronic acid. An aqueous solvent system is often used to facilitate the dissolution of the inorganic base.[9] Rigorous degassing of the solvent is necessary to prevent the homocoupling of the boronic acid, a common side reaction promoted by oxygen.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of anilines and their derivatives, which are key pharmacophores in numerous therapeutic agents.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source such as Pd₂(dba)₃ (0.02 equiv.), and a suitable bulky phosphine ligand like XPhos or SPhos (0.05 equiv.).

-

Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.5 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.).

-

Solvent Addition: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress.

-

Work-up and Purification: After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) is critical for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[9]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in nucleophilic attack on the aryl iodide.[9]

-

Inert Atmosphere: The catalytic species is sensitive to oxygen, so maintaining a strictly inert atmosphere is paramount for achieving high yields.

Quantitative Data Summary

The following table provides a general framework for the reaction conditions discussed. Optimal conditions may vary depending on the specific coupling partners.

| Reaction Type | Precursor | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

| Suzuki-Miyaura | 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 |

| Buchwald-Hartwig | 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu (1.5) | Toluene | 80-110 |

Visualization of Synthetic Workflow

The following diagrams illustrate the central role of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one in a synthetic workflow.

Caption: Synthetic utility of the precursor in cross-coupling reactions.

Caption: A two-stage synthetic strategy employing the precursor.

Downstream Applications and Medicinal Chemistry Relevance

The products derived from 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one are primed for further elaboration into more complex, biologically active molecules. The propan-2-one functional group can serve as a handle for a variety of transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Aldol condensation: To build larger carbon skeletons.

-

Wittig reaction: To form alkenes.

The strategic placement of the trifluoromethylthio group can be particularly advantageous in the design of kinase inhibitors, where this moiety can occupy hydrophobic pockets in the ATP-binding site, and in the development of central nervous system (CNS) active agents, where enhanced blood-brain barrier penetration is often required.[1] The biaryl and N-aryl scaffolds generated through the described cross-coupling reactions are common motifs in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[10][11]

Conclusion

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a highly valuable and versatile precursor for medicinal chemistry and drug discovery. Its unique combination of a reactive iodo group, a property-enhancing trifluoromethylthio moiety, and a modifiable propan-2-one side chain provides a powerful platform for the efficient synthesis of novel and diverse compound libraries. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the potential of this strategic building block in their quest for the next generation of therapeutic agents.

References

-

ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Bentham Science. Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]

-

Journal of the American Chemical Society. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

-

ResearchGate. Synthesis of Fully‐Substituted 5‐Trifluoromethylthio‐1,2,3‐triazoles. [Link]

-

NextSDS. 1-(5-IODO-THIOPHEN-2-YL)-PROPAN-1-ONE. [Link]

-

LookChem. 1-(2-(trifluoromethyl)phenyl)propan-2-one CAS NO.21235-67-6. [Link]

-

PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Royal Society of Chemistry. Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

Axios Research. 1-(2-(trifluoromethyl)phenyl)propan-2-one. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

-

Capot Chemical. Specifications of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one. [Link]

-

MDPI. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. [Link]

-

PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

POSTECH. Cross coupling reactions in organic synthesis themed issue. [Link]

-

Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]

-

Agência FAPESP. Researchers develop chemical compound with potential against Alzheimer's disease. [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. [Link]

-

News-Medical.net. New candidate compounds show promise for Alzheimer's and pain treatment. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

NIST WebBook. 1,2-Propanedione, 1-phenyl-. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]

- 11. news-medical.net [news-medical.net]

Application Notes and Protocols: Synthesis of 2-Methyl-6-(trifluoromethylthio)-1H-indole from 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile biological activity has driven continuous innovation in synthetic methodologies for its construction.[1][3][4] The introduction of fluorine-containing substituents, such as the trifluoromethylthio (SCF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable strategy in drug discovery.[5] This guide provides a comprehensive, in-depth protocol for the preparation of 2-methyl-6-(trifluoromethylthio)-1H-indole, a potentially valuable building block for medicinal chemistry, starting from 1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one.

This document outlines two robust, multi-step synthetic pathways, providing researchers with detailed experimental procedures, mechanistic insights, and data interpretation guidelines. The strategies presented leverage modern synthetic organic chemistry techniques, including ketone-to-alkyne transformations and palladium-catalyzed cyclization reactions.

Synthetic Strategy Overview

The conversion of 1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one to the target indole derivative is not a single transformation but rather a sequence of reactions. The most direct and efficient proposed route involves two key steps:

-

Alkynylation: Conversion of the propan-2-one moiety into a terminal alkyne.

-

Cyclization: An intramolecular palladium-catalyzed reaction to construct the indole ring.

An alternative strategy involves a reductive amination followed by an intramolecular C-N bond formation. This guide will focus on the more direct alkynylation/cyclization pathway.

Figure 1: Proposed two-step synthetic workflow.

Part 1: Synthesis of the Alkyne Intermediate

The initial step focuses on the conversion of the methyl ketone group in the starting material to a terminal alkyne. Two highly effective methods for this transformation are the Seyferth-Gilbert homologation and the Corey-Fuchs reaction.

Method 1: Seyferth-Gilbert Homologation

This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert ketones into alkynes with one additional carbon atom.[5][6] The Ohira-Bestmann modification, which generates the reactive phosphonate in situ from dimethyl-1-diazo-2-oxopropylphosphonate, allows for the use of milder bases and offers a broader substrate scope.[7][6]

Mechanism:

The reaction proceeds through the deprotonation of the Seyferth-Gilbert reagent to form an anion, which then attacks the ketone. The resulting oxaphosphetane intermediate eliminates dimethylphosphate to yield a vinyl diazo species. This intermediate loses nitrogen gas to form a vinyl carbene, which undergoes a 1,2-migration to furnish the desired alkyne.[5][7]

Figure 2: Mechanism of the Seyferth-Gilbert homologation.

Experimental Protocol (Ohira-Bestmann Modification):

-

To a stirred solution of 1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 eq) in anhydrous methanol (0.2 M) under an argon atmosphere, add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C and add a solution of dimethyl-1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent, 1.5 eq) in anhydrous methanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the terminal alkyne intermediate.

Method 2: Corey-Fuchs Reaction

An alternative one-carbon homologation is the Corey-Fuchs reaction, which converts aldehydes or ketones to terminal alkynes in a two-step process.[8][9][10][11][12] The first step involves the formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.[8][9]

Mechanism:

The reaction begins with the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide reacts with the ketone in a Wittig-type reaction to produce a gem-dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, results in lithium-halogen exchange and elimination to form the terminal alkyne.[8][12]

Figure 3: Mechanism of the Corey-Fuchs reaction.

Experimental Protocol:

Step A: Synthesis of the gem-Dibromoalkene

-

To a stirred solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add carbon tetrabromide (2.0 eq) portionwise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel (eluting with hexane) to isolate the gem-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

-

Dissolve the gem-dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (2.2 eq, solution in hexanes) dropwise and stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the terminal alkyne.

| Parameter | Seyferth-Gilbert (Ohira-Bestmann) | Corey-Fuchs |

| Reagents | Dimethyl-1-diazo-2-oxopropylphosphonate, K2CO3 | PPh3, CBr4, n-BuLi |

| Number of Steps | One-pot | Two steps |

| Base Strength | Mild (K2CO3) | Strong (n-BuLi) |

| Typical Yield | Good to excellent | Good to excellent |

| Functional Group Tolerance | Broader | More limited due to strong base |

Table 1: Comparison of Alkynylation Methods.

Part 2: Intramolecular Cyclization to the Indole Derivative

With the terminal alkyne in hand, the next step is the construction of the indole ring via an intramolecular cyclization. A highly efficient method for this transformation is the palladium-catalyzed Sonogashira coupling followed by an intramolecular hydroamination.[3][13][14][15]

Method: Palladium-Catalyzed Intramolecular Sonogashira Coupling/Cyclization

This reaction involves the coupling of the o-iodoaniline with the tethered terminal alkyne, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the indole ring.[3][14] The use of a copper(I) co-catalyst is common in Sonogashira reactions.[13][15]

Mechanism:

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. The terminal alkyne is activated by a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Subsequent reductive elimination forms the C-C bond, and this is followed by an intramolecular 5-endo-dig cyclization of the aniline nitrogen onto the alkyne, which is often promoted by the palladium catalyst or a base, to form the indole ring.

Figure 4: Simplified catalytic cycle for intramolecular Sonogashira cyclization.

Experimental Protocol:

-

To a solution of the alkyne intermediate (1.0 eq) in a suitable solvent such as DMF or a mixture of DMF/water (0.1 M) in a sealed tube, add a palladium catalyst such as Pd(PPh3)4 (5 mol%) or a combination of PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%).

-

Add a base, such as triethylamine (2.0 eq) or cesium carbonate (2.0 eq).

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring the progress by TLC.

-